molecular formula C28H22Cl2N2O4S2 B2849144 2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol CAS No. 678985-37-0

2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol

Cat. No. B2849144
CAS RN: 678985-37-0
M. Wt: 585.51
InChI Key: HUIACDJFYXTPIJ-IHXWQEJPSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including phenyl rings, imine groups, disulfanyl groups, and methoxy groups. It also contains chlorine atoms, suggesting that it might be a type of organochlorine compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on factors like the spatial arrangement of these groups and the presence of any chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the nature of its functional groups. For example, it might have a high boiling point due to the presence of aromatic rings, and it might be soluble in organic solvents due to its nonpolar groups .

Scientific Research Applications

Organophosphorus Compound Synthesis

One relevant study involves the use of organophosphorus compounds in synthesizing derivatives with potential applications. The reaction of Lawesson's Reagent with aromatic dihydroxy compounds illustrates a method for preparing 1,3,2-dioxaphospholane-2-sulfide derivatives, highlighting a route to phosphorus-containing heterocycles which have diverse applications, including as intermediates in organic synthesis and materials science (Shabana, Osman, & Atrees, 1994).

Anticancer Drug Analogues

Another study focused on the synthesis of 1,5-benzothiazepine derivatives as analogues of anticancer drugs. The condensation of 2-aminobenzene thiols with methyl(±)trans-3-(4-methoxyphenyl)glycidate in xylene produced compounds that were screened for their antimicrobial activity, indicating the potential for these compounds in drug development and pharmacological research (Sharma, Singh, Yadav, & Prakash, 1997).

Corrosion Inhibition

Research into the corrosion inhibition properties of certain derivatives for mild steel in acidic environments showcases the application of these compounds in industrial chemistry and materials science. The study on 2-aminobenzene-1,3-dicarbonitriles derivatives revealed their effectiveness as corrosion inhibitors, demonstrating the broader utility of similar compounds in protecting metals from corrosion (Verma, Quraishi, & Singh, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or biological activity, it might be studied as a potential drug or chemical reagent .

properties

IUPAC Name

2-[[4-chloro-2-[[5-chloro-2-[(2-hydroxy-4-methoxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O4S2/c1-35-21-7-3-17(25(33)13-21)15-31-23-9-5-19(29)11-27(23)37-38-28-12-20(30)6-10-24(28)32-16-18-4-8-22(36-2)14-26(18)34/h3-16,33-34H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIACDJFYXTPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)N=CC4=C(C=C(C=C4)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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